2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by the presence of methoxy groups at the 2 and 5 positions on the benzene ring, as well as a methoxyphenyl group attached to the sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 2-(4-methoxyphenyl)ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is added to a solution of 2-(4-methoxyphenyl)ethylamine in an appropriate solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxy-4-iodophenethylamine (2C-I): A psychoactive compound with hallucinogenic effects.
2,5-dimethoxy-4-bromoamphetamine (DOB): Another psychoactive compound with stimulant and hallucinogenic properties.
2,5-dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
Uniqueness
2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties. Unlike the psychoactive compounds mentioned above, this compound is primarily studied for its potential antimicrobial and enzyme inhibitory activities.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-21-14-6-4-13(5-7-14)10-11-18-24(19,20)17-12-15(22-2)8-9-16(17)23-3/h4-9,12,18H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRITTYYJWHPYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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